

Acute and chronic toxicity of Diallyldimethylammonium chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-Depth Technical Guide to the Acute and Chronic Toxicity of **Diallyldimethylammonium Chloride** (DADMAC)

Introduction

Diallyldimethylammonium chloride (CAS No. 7398-69-8), commonly known as DADMAC, is a quaternary ammonium salt.^[1] It primarily serves as a cationic monomer for the synthesis of poly(**diallyldimethylammonium chloride**) or polyDADMAC, a polymer widely used as a coagulant and flocculant in water treatment, as well as in the paper and textile industries.^{[2][3]} ^[4] Given its industrial significance and potential for human and environmental exposure, a thorough understanding of its toxicological profile is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the acute and chronic toxicity of DADMAC, summarizing key data, detailing experimental methodologies, and illustrating relevant assessment workflows.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance. For DADMAC, the acute toxicity is generally considered to be low in mammalian models.

Mammalian Acute Toxicity

Oral administration is the most studied route of acute exposure. The median lethal dose (LD50) in rats varies between studies but consistently falls into the thousands of milligrams per kilogram of body weight, indicating low acute oral toxicity.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Data on dermal toxicity also suggests a low hazard, with a lethal dose (LD0) in rats greater than 3,000 mg/kg.[\[6\]](#)

Data Presentation: Acute Toxicity of DADMAC in Mammalian Models

Endpoint	Species	Route	Value	Guideline	Citation
LD50	Rat (Wistar)	Oral	3930 mg/kg	-	[5] [8]
LD50	Rat (Sprague-Dawley)	Oral	2520 mg/kg	-	[5]
LD50	Rat (male/female)	Oral	3093 mg/kg	OECD 401	[6]
LD50	Rat	Oral	3030 mg/kg	-	[2] [7]
LD0	Rat (male/female)	Dermal	3247 mg/kg	OECD 402	[6]
LD50	Mouse	Oral	7100 mg/kg	-	[9]

Irritation and Sensitization

DADMAC is reported to be non-irritating to the skin and eyes of rabbits in some studies.[\[2\]](#) However, other sources indicate a potential for mild, short-term irritation.[\[10\]](#)[\[11\]](#) It does not appear to be a skin sensitizer based on mouse studies.[\[6\]](#)

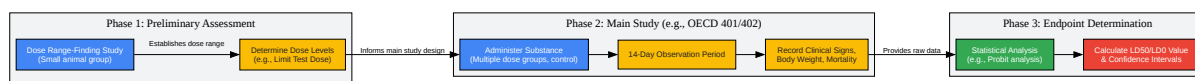
Data Presentation: Skin/Eye Irritation and Sensitization of DADMAC

Test	Species	Result	Duration	Guideline	Citation
Skin Irritation	Rabbit	No irritation	24 h	-	[6]
Eye Irritation	Rabbit	No irritation	72 h	-	[6]
Skin Sensitization	Mouse	Not a sensitizer	-	OECD 429	[6]

Experimental Protocols

- **Acute Oral Toxicity (OECD Test Guideline 401):** This guideline, now obsolete but used in older studies, involved administering the test substance by gavage to a group of fasted rodents. Animals were observed for mortality, clinical signs, and body weight changes, typically for 14 days. A main study with at least 5 animals per sex per dose level was used to determine the LD50.
- **Acute Dermal Toxicity (OECD Test Guideline 402):** The substance is applied to a shaved area of the skin (at least 10% of the body surface) of the test animal (e.g., rat or rabbit) for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality to determine the LD50 or LD0.[6]
- **Skin Sensitization (OECD Test Guideline 429):** The Local Lymph Node Assay (LLNA) in mice is a common method. It measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A substance is classified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to controls.[6]

Visualization: General Acute Toxicity Testing Workflow



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Caption: Workflow for a typical acute toxicity study.

Chronic and Sub-chronic Toxicity

Repeated-dose toxicity studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are seen.

Repeated-Dose Studies

Thirteen-week sub-chronic feeding studies have been conducted in both rats and dogs. In both species, the primary treatment-related effect at high doses was a decrease in body weight gain. [2][12] The NOAEL in rats was established at 50 mg/kg/day, and in dogs, it was 200 mg/kg/day. [2][5][12] At very high, intermittent oral doses (42 g/kg over 6 weeks), more severe effects like weight loss and changes in the liver and renal tubules were noted.[5][12]

Data Presentation: Sub-chronic Oral Toxicity of DADMAC

Species	Duration	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Primary Effect at LOAEL	Citation
Rat	13 weeks	50	500	Decreased body weight gain	[2][5]
Dog	13 weeks	200	800	Decreased body weight gain	[2][12]

Experimental Protocols

- **13-Week Feeding Study:** In these studies, the test substance (DADMAC) is incorporated into the diet and fed to animals (e.g., rats, dogs) for a period of 13 weeks. Multiple dose groups, along with a control group, are used. Throughout the study, animals are monitored for clinical signs of toxicity, body weight changes, and food consumption. At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis, followed by a

complete necropsy and histopathological examination of organs and tissues. The goal is to identify target organs and establish a NOAEL.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

This section covers the potential of DADMAC to cause genetic mutations, cancer, or adverse effects on reproduction.

Genotoxicity and Carcinogenicity

DADMAC has been extensively tested for its potential to cause gene mutations and chromosomal damage and has been found to be non-mutagenic.[2] It tested negative in the Ames bacterial reverse mutation assay, the mouse lymphoma assay, and in tests for chromosomal aberrations in human lymphocytes.[2][6] Because DADMAC is clearly non-mutagenic, long-term animal tests for carcinogenicity have not been deemed necessary.[2] The International Agency for Research on Cancer (IARC) does not identify DADMAC as a probable, possible, or confirmed human carcinogen.[6]

Reproductive and Developmental Toxicity

Specific reproductive toxicity studies on the DADMAC monomer are limited. However, studies have been conducted on its polymer, polyDADMAC, which contains a small amount of residual DADMAC monomer.[2] In a rat teratology study, no developmental effects were observed even at the highest dose of polyDADMAC tested (600 mg/kg), which corresponds to an estimated monomer exposure of at least 6 mg/kg/day.[2] Similarly, a multi-generation reproduction study in rats showed no effects at the highest dose of polyDADMAC tested.[2] Furthermore, no adverse histological findings were reported in the reproductive organs of male or female animals in the sub-chronic rat and dog studies.[2]

Data Presentation: Genotoxicity and Reproductive/Developmental Toxicity of DADMAC

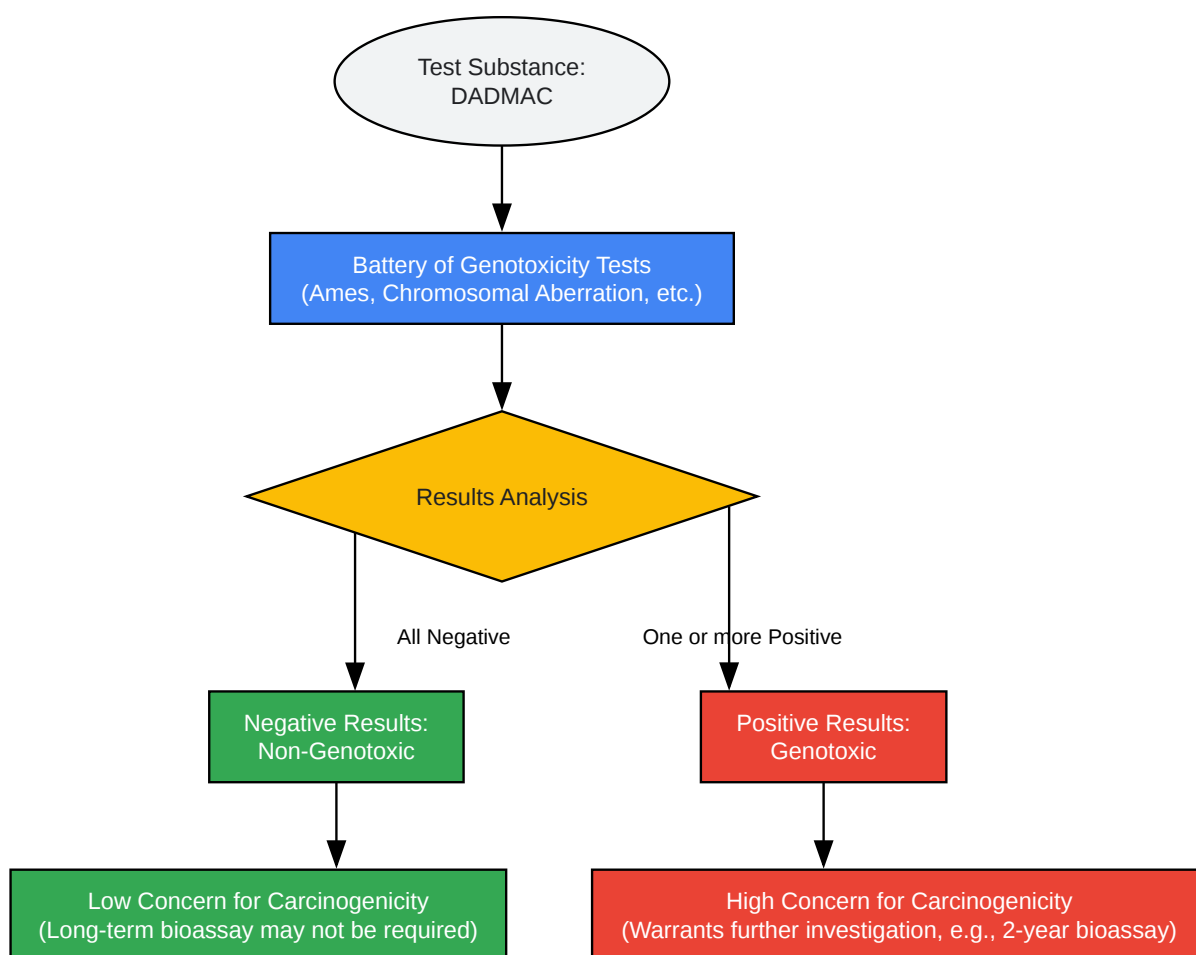
Endpoint	Test System	Result	Guideline	Citation
Genotoxicity				
Gene Mutation	Ames test (S. typhimurium)	Negative	-	[2][6]
Gene Mutation	Mouse Lymphoma Assay (L5178Y)	Negative	-	[2]
Chromosomal Aberration	Human Lymphocytes	Negative	-	[2]
Chromosomal Damage	Mouse Micronucleus Test	Negative	OECD 474	[6]
Reproductive/Developmental				
Developmental Toxicity (via polyDADMAC)	Rat	NOAEL: 6 mg/kg/day (monomer)	-	[2]
Reproductive Toxicity (via polyDADMAC)	Rat	NOAEL: >1.25 mg/kg/day (monomer)	-	[2]

Experimental Protocols

- **Ames Test (OECD 474):** This assay uses several strains of bacteria (e.g., *Salmonella typhimurium*) with pre-existing mutations that render them unable to synthesize a specific amino acid. The assay detects the ability of a test substance to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.
- **Teratology/Developmental Toxicity Study:** Pregnant animals are administered the test substance during the period of major organogenesis. The dams are observed for signs of toxicity, and just prior to delivery, the fetuses are examined for any external, visceral, or

skeletal abnormalities. This helps determine the potential of a substance to cause birth defects.

Visualization: Logic for Carcinogenicity Assessment



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Caption: Logic of carcinogenicity assessment based on genotoxicity data.

Ecotoxicity

While DADMAC shows low toxicity in mammals, it is classified as harmful to aquatic life with long-lasting effects.[5][13]

Aquatic Toxicity

Toxicity data for aquatic organisms shows some variability. One study reports a 96-hour LC50 for rainbow trout at 420 mg/L, while another indicates a much lower 48-hour LC50 of 0.64 mg/L.[\[6\]](#)[\[14\]](#) For invertebrates like *Daphnia magna*, results are also highly divergent, with one study showing an EC50 greater than 100 mg/L and another an extremely low LC50.[\[6\]](#)[\[14\]](#) The toxicity to green algae appears to be low.[\[6\]](#) This variability may be due to different experimental conditions or formulations tested. However, the potential for harm to aquatic organisms is officially recognized in its hazard classification.[\[8\]](#)

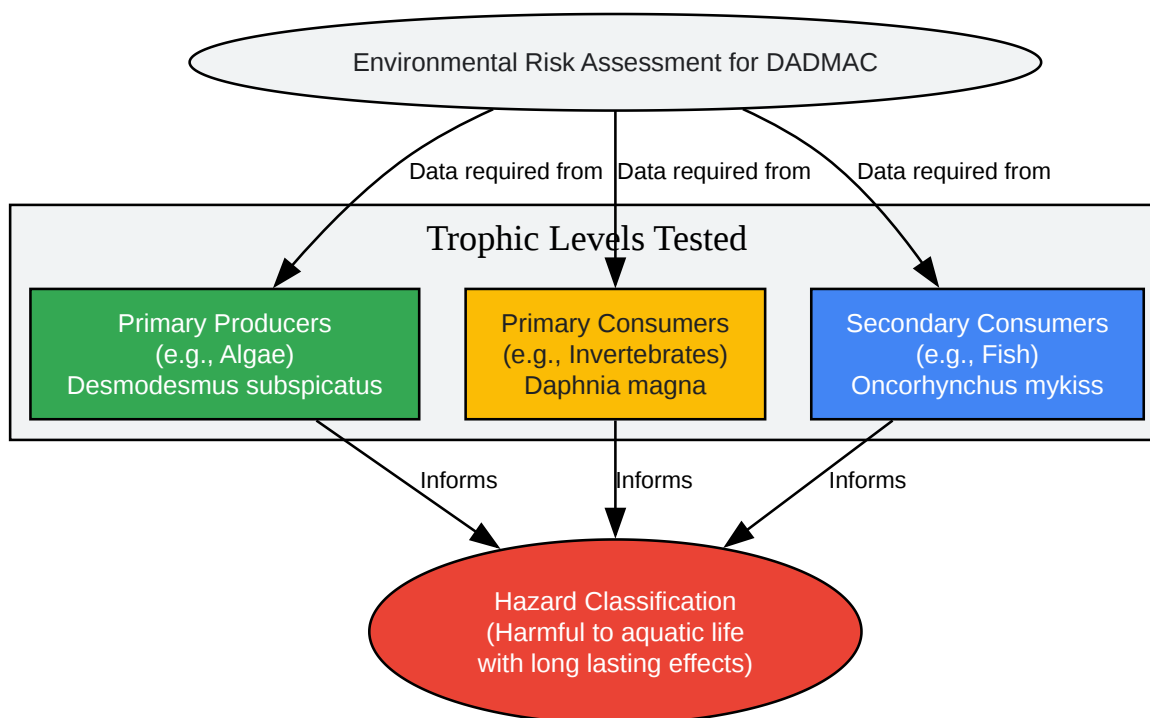
Data Presentation: Aquatic Ecotoxicity of DADMAC

Organism	Species	Endpoint	Duration	Value	Guideline	Citation
Fish	Oncorhynchus mykiss (Rainbow Trout)	LC50	96 h	420 mg/L	-	[6]
Fish	Oncorhynchus mykiss (Rainbow Trout)	LC50	48 h	0.64 mg/L	-	[14]
Invertebrate	Daphnia magna (Water Flea)	EC50	48 h	> 100 mg/L	OECD 202	[6]
Invertebrate	Daphnia magna (Water Flea)	LC50	48 h	1.57×10^{-6} mg/L	-	[14]
Algae	Desmodesmus subspicatus (Green Algae)	EC50	72 h	> 100 mg/L	OECD 201	[6]

Experimental Protocols

- Fish, Acute Toxicity Test (e.g., OECD 203): Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.
- Daphnia sp., Acute Immobilisation Test (OECD 202): Young daphnids are exposed to the test substance for 48 hours. The concentration that immobilizes 50% of the daphnids (EC50) is determined.[6]
- Alga, Growth Inhibition Test (OECD 201): A culture of a selected green algae species is exposed to various concentrations of the test substance over 72 hours. The inhibition of growth is measured, and the EC50 is calculated.[6]

Visualization: Ecotoxicity Testing Tiers



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Caption: Standard trophic levels for aquatic hazard assessment.

Summary and Conclusion

Diallyldimethylammonium chloride (DADMAC) exhibits a low order of acute toxicity in mammals via oral and dermal routes. It is not a skin sensitizer and is, at most, a mild skin and eye irritant. Sub-chronic repeated-dose studies in rats and dogs have established high NOAELs, with reduced body weight gain being the primary effect at higher concentrations. Crucially, a comprehensive battery of tests has shown DADMAC to be non-genotoxic, leading to a low concern for carcinogenicity. While direct data is limited, studies on its polymer suggest a low risk for reproductive and developmental toxicity. In contrast to its mammalian toxicity profile, DADMAC is classified as hazardous to the aquatic environment, necessitating careful management of its release to prevent ecological impact.

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- To cite this document: BenchChem. [Acute and chronic toxicity of Diallyldimethylammonium chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216736#acute-and-chronic-toxicity-of-diallyldimethylammonium-chloride]

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